2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyridazin-3(2H)-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole moiety, a chlorinated pyridazine ring, and a furan-substituted piperazine group
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, typically starting with the preparation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The chlorinated pyridazine ring is then introduced through a series of substitution reactions, often involving chlorinating agents such as thionyl chloride. The final step involves the coupling of the furan-substituted piperazine group, which can be achieved using coupling reagents like EDCI and HOBt in the presence of a suitable solvent like dimethylformamide .
Chemical Reactions Analysis
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, inhibiting their activity. The compound can also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various bioactive molecules.
4-Chlorobenzothiazole: Exhibits antifungal and antibacterial activities.
Properties
Molecular Formula |
C20H16ClN5O3S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C20H16ClN5O3S/c21-17-14(24-7-9-25(10-8-24)18(27)15-5-3-11-29-15)12-22-26(19(17)28)20-23-13-4-1-2-6-16(13)30-20/h1-6,11-12H,7-10H2 |
InChI Key |
VZBARPLEAYEHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4S3)Cl)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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